4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using a suitable dimethylbenzene derivative and a Lewis acid catalyst.
Incorporation of the Methylpiperidino Group: The methylpiperidino group can be introduced through a nucleophilic substitution reaction using a methylpiperidine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperidino)pyrimidine
- 4-(Trifluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperidino)pyrimidine
- 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-ethylpiperidino)pyrimidine
Uniqueness
4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23F2N3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H23F2N3/c1-12-6-8-24(9-7-12)19-22-16(11-17(23-19)18(20)21)15-5-4-13(2)14(3)10-15/h4-5,10-12,18H,6-9H2,1-3H3 |
InChI Key |
VZHAMWIBMOWGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.